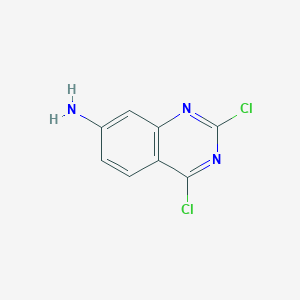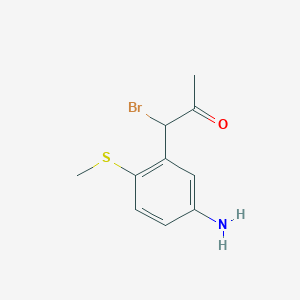![molecular formula C8H9ClN2 B14036171 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine is a chemical compound with the molecular formula C8H10ClN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the chlorine atom to form different derivatives.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopenta[b]pyridin-6-one derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-ol
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Uniqueness
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications compared to its analogs.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-2-1-5-3-6(10)4-7(5)11-8/h1-2,6H,3-4,10H2 |
InChI Key |
LRJRUSNONGWTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)





![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)

![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
